2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide
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Overview
Description
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent and is being studied for its biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 5-(Benzylthio)-1,3,4-thiadiazole-2-yl hydrosulfide
- 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide is unique due to its specific functional groups and the presence of the methoxyacetamide moiety. This gives it distinct chemical and biological properties compared to other thiadiazole derivatives .
Properties
CAS No. |
61320-70-5 |
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Molecular Formula |
C5H7N3O2S2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)methoxy]acetamide |
InChI |
InChI=1S/C5H7N3O2S2/c6-3(9)1-10-2-4-7-8-5(11)12-4/h1-2H2,(H2,6,9)(H,8,11) |
InChI Key |
SKGOLFLNFZLJCM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNC(=S)S1)OCC(=O)N |
Origin of Product |
United States |
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